molecular formula C7H15ClN2O B2416140 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride CAS No. 2227204-74-0

2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride

Cat. No. B2416140
CAS RN: 2227204-74-0
M. Wt: 178.66
InChI Key: RHODRRXGPYFXPU-UHFFFAOYSA-N
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Description

2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride, also known as ACPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPA is a potent and selective agonist of the cannabinoid receptor type 1 (CB1), a G protein-coupled receptor that is primarily expressed in the central nervous system.

Scientific Research Applications

Synthesis of Substituted Selenazoles

Researchers Dyachenko et al. (2021) developed new reagents for the synthesis of substituted selenazoles, using compounds structurally related to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride. This process is significant in the field of organic chemistry, particularly in the synthesis of functionally substituted selenazoles (Dyachenko, Dyachenko, Abakarov, & Nenajdenko, 2021).

Cysteine Derivatives Incorporating Cyclopropyl Groups

Nötzel et al. (2001) worked on the synthesis of thiazoline-4-carboxylates and cysteine derivatives that include cyclopropyl groups. This research offers insights into the formation of new molecules with potential applications in various chemical processes (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Functionalized Amino Acid Derivatives

Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives closely related to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride. These derivatives have been evaluated for their potential as anticancer agents, highlighting the relevance of such compounds in medicinal chemistry (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).

Preparation of Cationic Polymer Latexes

Meunier, Elaissari, and Pichot (1995) prepared cationic poly(N-isopropylacrylamide) copolymer latexes using a process that involved compounds similar to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride. Their research contributes to the understanding of polymerization kinetics and particle nucleation in polymer chemistry (Meunier, Elaissari, & Pichot, 1995).

Synthesis of Indole-Pyrimidine Hybrids

Gokhale et al. (2017) described the synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, which are structurally related to 2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride. These compounds were evaluated for their anticancer and antimicrobial activity, showing the potential of such structures in pharmaceutical research (Gokhale, Dalimba, & Kumsi, 2017).

properties

IUPAC Name

2-amino-3-cyclopropyl-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-7(10)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDMLJWCWGFQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-cyclopropyl-N-methylpropanamide hydrochloride

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